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molecular formula C12H15N3O5S2 B1399416 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole benzenesulfonate CAS No. 1280210-80-1

2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole benzenesulfonate

Cat. No. B1399416
M. Wt: 345.4 g/mol
InChI Key: PKMDOTHXIGJTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08980929B2

Procedure details

A solution of the product from Step B (100 g, 478 mmol) in anhydrous N,N-dimethylformamide (1.0 L) was cooled to −40° C. and treated with 1 M sodium bis(trimethylsilyl)amide in tetrahydrofuran (502 mL, 502 mmol) slowly over 20 min. The temperature warmed to −30° C. during the addition and the mixture was stirred at this temperature for 1 h. Methanesulfonyl chloride (44.7 mL, 573 mmol) was slowly added via addition funnel and stirred for an additional 1.5 h at −30 to −40° C. The reaction mixture was quenched with ice (3.5 kg), slowly warmed to ambient temperature and stirred for 48 h. The resulting white solid was filtered, washed with water and suction dried to afford the title compound. LC/MS: 288.1 (M+1).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
502 mL
Type
reactant
Reaction Step Two
Quantity
44.7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[NH:2][CH:3]=[C:4]2[CH2:8][N:7](C(OC(C)(C)C)=O)[CH2:6][C:5]=12.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].O1[CH2:30][CH2:29]CC1.[CH3:31][S:32](Cl)(=[O:34])=[O:33].CN(C)C=[O:39]>>[C:4]1([S:32]([OH:34])(=[O:39])=[O:33])[CH:5]=[CH:6][CH:30]=[CH:29][CH:8]=1.[CH3:31][S:32]([N:2]1[CH:3]=[C:4]2[CH2:8][NH:7][CH2:6][C:5]2=[N:1]1)(=[O:34])=[O:33] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
N=1NC=C2C1CN(C2)C(=O)OC(C)(C)C
Name
Quantity
1 L
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
502 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
44.7 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at this temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for an additional 1.5 h at −30 to −40° C
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with ice (3.5 kg)
TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 48 h
Duration
48 h
FILTRATION
Type
FILTRATION
Details
The resulting white solid was filtered
WASH
Type
WASH
Details
washed with water and suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)O.CS(=O)(=O)N1N=C2C(=C1)CNC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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